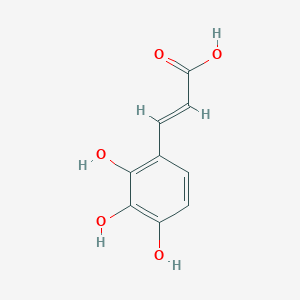

3-(2,3,4-Trihydroxy-phenyl)-acrylic acid

Vue d'ensemble

Description

3-(2,3,4-Trihydroxy-phenyl)-acrylic acid is an organic compound characterized by the presence of three hydroxyl groups attached to a phenyl ring, which is further connected to an acrylic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid typically involves the condensation of 2,3,4-trihydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or water

Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,3,4-Trihydroxy-phenyl)-acrylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: 3-(2,3,4-Trihydroxy-phenyl)-propanol.

Substitution: Ester or ether derivatives.

Applications De Recherche Scientifique

3-(2,3,4-Trihydroxy-phenyl)-acrylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

Industry: Utilized in the formulation of cosmetics and skincare products due to its antioxidant properties.

Mécanisme D'action

The mechanism of action of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid primarily involves its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. The hydroxyl groups play a crucial role in this activity by donating hydrogen atoms to neutralize free radicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

Caffeic acid: Similar structure with two hydroxyl groups on the phenyl ring.

Ferulic acid: Contains a methoxy group in addition to the hydroxyl groups.

Gallic acid: Contains three hydroxyl groups but lacks the acrylic acid moiety.

Uniqueness

3-(2,3,4-Trihydroxy-phenyl)-acrylic acid is unique due to the specific arrangement of hydroxyl groups on the phenyl ring and the presence of the acrylic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Activité Biologique

3-(2,3,4-Trihydroxy-phenyl)-acrylic acid, commonly referred to as caffeic acid, is a naturally occurring phenolic compound found in various plants. It is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of caffeic acid, supported by research findings and case studies.

Chemical Structure and Properties

Caffeic acid is a hydroxycinnamic acid characterized by the following molecular formula: . Its structure includes three hydroxyl groups attached to a phenyl ring, which significantly contributes to its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 180.16 g/mol |

| Solubility | Soluble in water and organic solvents |

| pH Stability | Sensitive to pH changes; stability decreases at low pH |

Caffeic acid exerts its biological effects through several mechanisms:

- Antioxidant Activity : Caffeic acid scavenges free radicals and enhances the body's antioxidant defense systems by modulating oxidative stress responses. This activity helps protect cells from oxidative damage, which is linked to various chronic diseases.

- Anti-inflammatory Effects : The compound inhibits the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammatory responses. Studies have shown that caffeic acid can reduce the secretion of pro-inflammatory cytokines in various cell types, contributing to its anti-inflammatory properties .

- Anticancer Properties : Research indicates that caffeic acid can inhibit tumor growth and induce apoptosis in cancer cells. It has been shown to affect multiple signaling pathways involved in cancer progression, including those related to cell cycle regulation and apoptosis .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of caffeic acid using various assays such as DPPH and ABTS radical scavenging tests. Results demonstrated that caffeic acid exhibited strong radical scavenging activity comparable to well-known antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments using A549 cells showed that caffeic acid significantly inhibited TNF-α-induced NF-κB activation. The IC50 value for this inhibition was determined to be approximately 2.83 μM, indicating potent anti-inflammatory effects .

Case Study 3: Anticancer Effects

Research on breast cancer cell lines revealed that treatment with caffeic acid led to a dose-dependent decrease in cell viability and increased apoptosis markers. The underlying mechanism was linked to the modulation of the PI3K/Akt signaling pathway .

Summary of Biological Activities

The following table summarizes key biological activities of caffeic acid along with relevant findings:

Propriétés

IUPAC Name |

(E)-3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-3-1-5(2-4-7(11)12)8(13)9(6)14/h1-4,10,13-14H,(H,11,12)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGWNBSOWGUGPA-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1/C=C/C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.